Sodium ((2R,3S,4R,5R)-5-(2-amino-8-bromo-6-oxo-1H-purin-9(6H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl hydrogenphosphate
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Description
Synthesis Analysis
The synthesis of complex compounds like the one described typically involves multiple steps, including the functionalization of purine bases, formation of glycosidic bonds, and phosphorylation processes. A study by Janeba, Holý, and Masojídková (2000) discusses the synthesis of acyclic nucleoside and nucleotide analogs derived from 6-amino-7H-purin-8(9H)-one, which shares structural similarities with the target compound, highlighting the multi-step synthesis processes involving bromination, nucleophilic substitution, and protective group strategies (Janeba, Holý, & Masojídková, 2000).
Scientific Research Applications
Synthesis and Characterization
- This compound is used in the synthesis of nucleoside and nucleotide analogs, such as the synthesis of acyclic nucleoside analogs derived from 6-amino-7H-purin-8(9H)-one, showcasing its role in creating modified nucleosides with potential therapeutic applications (Janeba, Holý, & Masojídková, 2000).
Applications in Pharmacokinetics 2. The compound has been used in the study of pharmacokinetics, particularly in the quantification of its metabolites in biological samples. This is exemplified by the development of a LC-MS/MS method for simultaneous quantification of IMM-H007 and its major metabolites in hamster blood (Jia et al., 2016).
Structural and Coordination Studies 3. Research has also focused on understanding its structural properties, as seen in studies of sodium salts of similar compounds, where sodium coordination and crystal structures are explored (Shui & Eggleston, 1995).
Fluorescent Labeling and Probing 4. Its derivatives have been synthesized for fluorescent labeling, useful in probing specific enzymes like adenylyl cyclases. An example is the synthesis of a fluorescent-labeled ATP analog for studying the binding site and function of adenylyl cyclases (Emmrich et al., 2010).
Crystal Structure Analysis 5. The compound's derivatives have been analyzed for their crystal structures, providing insights into molecular arrangements and interactions, such as the structure of sodium (1S)-d-mannit-1-ylsulfonate (Haines & Hughes, 2018).
properties
IUPAC Name |
sodium;[(2R,3S,4R,5R)-5-(2-amino-8-bromo-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN5O8P.Na/c11-9-13-3-6(14-10(12)15-7(3)19)16(9)8-5(18)4(17)2(24-8)1-23-25(20,21)22;/h2,4-5,8,17-18H,1H2,(H2,20,21,22)(H3,12,14,15,19);/q;+1/p-1/t2-,4-,5-,8-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDIWPJBQUGBYEI-YEOHUATISA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(O1)N2C3=C(C(=O)NC(=N3)N)N=C2Br)O)O)OP(=O)(O)[O-].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@H]([C@@H](O1)N2C3=C(C(=O)NC(=N3)N)N=C2Br)O)O)OP(=O)(O)[O-].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN5NaO8P |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium ((2R,3S,4R,5R)-5-(2-amino-8-bromo-6-oxo-1H-purin-9(6H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl hydrogenphosphate |
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